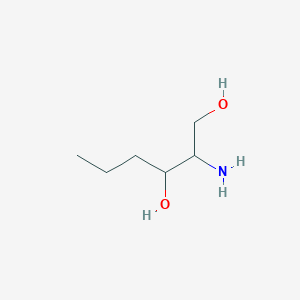

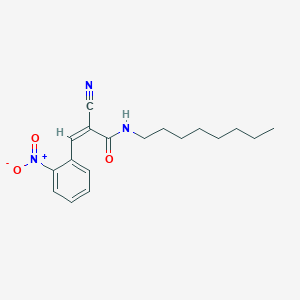

![molecular formula C26H27N3O4S2 B2925052 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 325978-72-1](/img/structure/B2925052.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide is a chemical compound that has shown potential in scientific research applications. This compound is commonly referred to as BHDP and is a small molecule inhibitor of the protein tyrosine phosphatase PTP1B. BHDP has been shown to have promising effects in the treatment of obesity, diabetes, and cancer.

Applications De Recherche Scientifique

Antibacterial Agents

Compounds with a similar structure have been synthesized and evaluated for their antibacterial potential . These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains .

Optical Materials

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers, which have a similar structure to the compound , have been studied as optical materials .

Biological Potential

The same hydrazonylsulfones have also been studied for their biological potential .

Organocarboxamide Ruthenium (II) Complexes

Reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru (PPh3)3ClH (CO) and Ru (PPh3)3 (CO)2H2 precursors afforded the respective organo-carboxamide ruthenium (II) complexes . These complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .

5. Excited State Intramolecular Proton Transfer (ESIPT) By analyzing the potential energy curves, it was concluded that the excited state intramolecular proton transfer (ESIPT) reaction of a similar compound is gradually inhibited by increasing solvent polarity . This revelation of the mechanism of solvent effects will help to develop new products in optoelectronics and analytical tools .

Difluoroboron Complexes

Two aromatic imidazole-functionalized ligands and their difluoroboron complexes were successfully synthesized by linking the aromatic imidazole units into 2-(benzo[d]thiazol-2-yl)phenol via Suzuki-Miyaura cross-coupling reaction .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(dipropylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S2/c1-3-15-29(16-4-2)35(32,33)20-12-9-18(10-13-20)25(31)27-19-11-14-23(30)21(17-19)26-28-22-7-5-6-8-24(22)34-26/h5-14,17,30H,3-4,15-16H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHODMLMPAXKQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2924969.png)

![(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924972.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2924973.png)

![3-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2924974.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2924980.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2924983.png)

![2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2924984.png)